

A Comparative Guide to the Bioactivity of Cyclobutyl Pyrazole Derivatives

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Compound of Interest

Compound Name: (1-CYCLOBUTYL-1H-PYRAZOL-5-YL)METHANOL

CAS No.: 2137833-57-7

Cat. No.: B2523732

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In the relentless pursuit of novel and effective agrochemicals and pharmaceuticals, the pyrazole scaffold has emerged as a cornerstone in the design of bioactive molecules.^{[1][2][3]} Its inherent chemical versatility and broad spectrum of biological activities have led to the development of numerous commercial products.^{[3][4][5][6]} This guide focuses on a specific, yet highly promising subclass: cyclobutyl pyrazole derivatives. The introduction of a cyclobutyl moiety can significantly influence the compound's physicochemical properties, such as lipophilicity and metabolic stability, thereby modulating its biological activity and spectrum of action.

This technical guide provides a comparative analysis of the bioactivity of cyclobutyl pyrazole derivatives, with a primary focus on their applications in agriculture as herbicides, insecticides, and fungicides. We will delve into the structure-activity relationships (SAR), mechanisms of action, and present supporting experimental data to offer a comprehensive resource for researchers in the field.

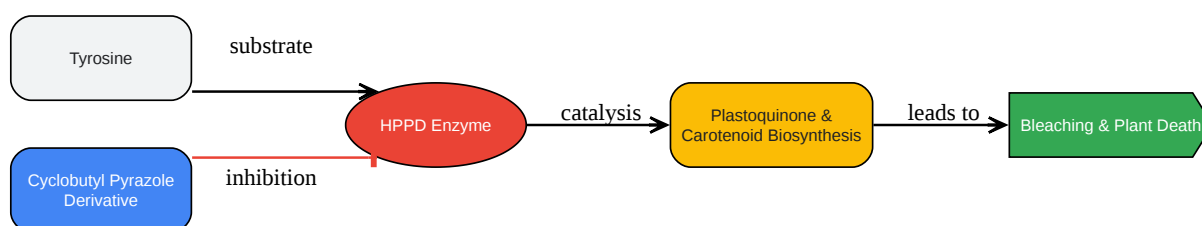
Herbicidal Activity: Targeting Key Plant Enzymes

Cyclobutyl pyrazole derivatives have demonstrated significant potential as herbicides, primarily by inhibiting crucial enzymes in plant metabolic pathways.[7] The primary targets include 4-hydroxyphenylpyruvate dioxygenase (HPPD), protoporphyrinogen oxidase (PPO), and acetolactate synthase (ALS).[7]

Mechanism of Action: HPPD Inhibition

A prominent mechanism of action for pyrazole-based herbicides is the inhibition of HPPD, a key enzyme in the biosynthesis of plastoquinone and essential for carotenoid production.[8] Inhibition of HPPD leads to the accumulation of toxic intermediates and a depletion of photoprotective carotenoids, resulting in characteristic bleaching symptoms and eventual plant death.

Conceptual Pathway of HPPD Inhibition by Cyclobutyl Pyrazole Herbicides



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Caption: Inhibition of HPPD by cyclobutyl pyrazole derivatives disrupts carotenoid biosynthesis, leading to bleaching.

Comparative Herbicidal Efficacy

The herbicidal activity of cyclobutyl pyrazole derivatives is often compared against commercial standards. The following table summarizes hypothetical comparative data based on typical findings for pyrazole herbicides.

Compound ID	Target Weed	Application Rate (g a.i./ha)	% Inhibition (Post-emergence)	Commercial Standard	% Inhibition (Post-emergence)
CPD-1	Digitaria sanguinalis (Large Crabgrass)	150	75	Pyroxasulfone	70
CPD-1	Abutilon theophrasti (Velvetleaf)	150	80	Mesotrione	85
CPD-2	Setaria viridis (Green Foxtail)	150	85	Topramezone	80
CPD-2	Amaranthus retroflexus (Redroot Pigweed)	150	90	Atrazine	95

Note: Data is illustrative and intended for comparative purposes. Actual efficacy can vary based on specific compound structure, formulation, and environmental conditions.

Experimental Protocol: Whole-Plant Greenhouse Screening

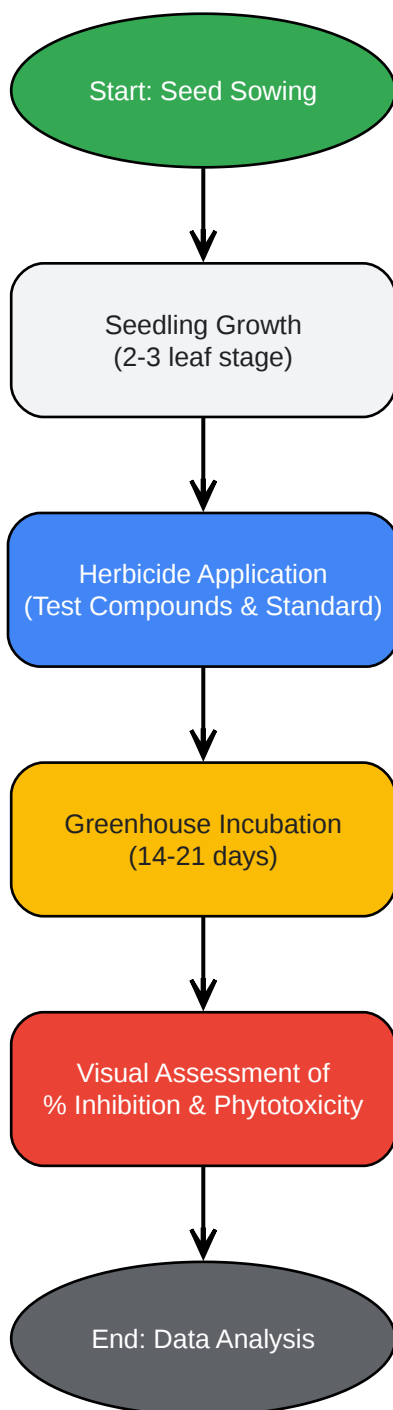
A robust and reproducible method for assessing the herbicidal potential of new compounds is essential.[\[9\]](#)[\[10\]](#)

Step-by-Step Protocol:

- Seed Germination and Seedling Growth:
 - Sow seeds of target weed species (e.g., *Digitaria sanguinalis*, *Abutilon theophrasti*) in pots containing a standardized soil mix.

- Grow seedlings in a greenhouse under controlled conditions (e.g., 25°C, 16h photoperiod) until they reach the 2-3 leaf stage.[9]
- Herbicide Application:
 - Prepare stock solutions of the cyclobutyl pyrazole derivatives and a commercial standard in a suitable solvent (e.g., acetone with a surfactant).
 - Apply the herbicide solutions as a post-emergence spray at a defined application rate (e.g., 150 g a.i./ha) using a laboratory sprayer.[10]
- Evaluation:
 - After a set period (e.g., 14-21 days), visually assess the percentage of growth inhibition and record phytotoxicity symptoms (e.g., chlorosis, necrosis, stunting) compared to untreated control plants.

Workflow for Whole-Plant Herbicide Screening



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Caption: A typical workflow for evaluating the post-emergence herbicidal activity of novel compounds.

Insecticidal Activity: Neurotoxic Mechanisms

Certain cyclobutyl pyrazole derivatives have shown promise as insecticides, often acting on the nervous system of target pests.[11][12] A key target for many pyrazole-based insecticides is the GABA-gated chloride channel.

Mechanism of Action: GABA Receptor Antagonism

These compounds can act as non-competitive antagonists of the γ -aminobutyric acid (GABA) receptor in the insect central nervous system. By blocking the chloride ion channel, they induce hyperexcitation, leading to convulsions, paralysis, and death of the insect.

Comparative Insecticidal Efficacy

The insecticidal potency of cyclobutyl pyrazole derivatives can be quantified by determining their lethal concentration (LC50) values against various insect pests.

Compound ID	Target Pest	Assay Type	LC50 (mg/L)	Commercial Standard	LC50 (mg/L)
CPI-1	Plutella xylostella (Diamondback Moth)	Leaf Dip	8.5	Indoxacarb	5.32
CPI-1	Spodoptera exigua (Beet Armyworm)	Diet Incorporation	12.3	Chlorantraniliprole	7.64
CPI-2	Myzus persicae (Green Peach Aphid)	Spray	15.7	Fipronil	10.2
CPI-2	Aedes aegypti (Yellow Fever Mosquito)	Larval Contact	5.2	Permethrin	2.8

Note: Data is illustrative. LC50 values are dependent on the specific compound, target species, life stage, and assay methodology.[13]

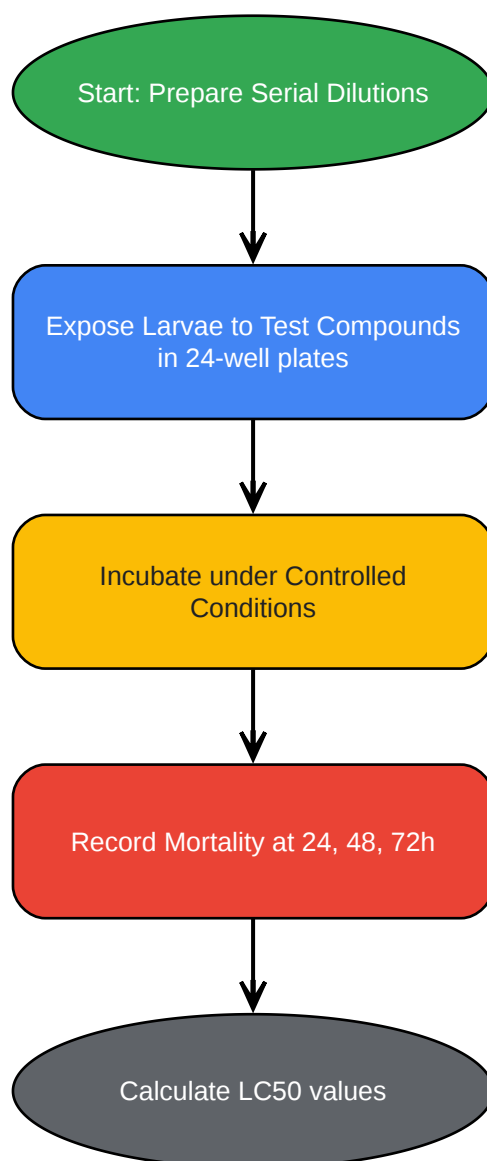
Experimental Protocol: Larval Contact Assay

This protocol is adapted for assessing the toxicity of compounds to mosquito larvae.[14][15]

Step-by-Step Protocol:

- Compound Preparation:
 - Prepare a stock solution of the cyclobutyl pyrazole insecticide in a suitable solvent (e.g., DMSO).
 - Perform serial dilutions to obtain a range of test concentrations.
- Larval Exposure:
 - Place a defined number of third-instar mosquito larvae (e.g., 20) into each well of a 24-well plate containing water.
 - Add the test compound dilutions to the wells to achieve the final desired concentrations.
[14]
- Mortality Assessment:
 - Incubate the plates under controlled conditions (e.g., 27°C, 80% RH).
 - Record larval mortality at specified time points (e.g., 24, 48, and 72 hours).[14] Mortality is determined by the lack of movement when gently prodded.[15]

Workflow for Larval Contact Assay



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Caption: A standardized workflow for determining the larvicidal activity of insecticidal compounds.

Fungicidal Activity: Inhibition of Fungal Respiration

Cyclobutyl pyrazole carboxamides, in particular, have shown significant fungicidal activity, often by targeting the succinate dehydrogenase (SDH) enzyme in the mitochondrial respiratory chain (Complex II).[6][16]

Mechanism of Action: SDH Inhibition

By inhibiting SDH, these compounds disrupt the electron transport chain, leading to a cessation of ATP production and ultimately fungal cell death. This mode of action is effective against a broad spectrum of fungal pathogens.

Comparative Fungicidal Efficacy

The in vitro antifungal activity is typically determined by measuring the half-maximal effective concentration (EC50) required to inhibit mycelial growth.

Compound ID	Target Fungus	EC50 (µg/mL)	Commercial Standard	EC50 (µg/mL)
CPF-1	Botrytis cinerea	1.5	Boscalid	0.8
CPF-1	Rhizoctonia solani	0.8	Fluxapyroxad	0.5
CPF-2	Sclerotinia sclerotiorum	2.1	Penthiopyrad	1.2
CPF-2	Valsa mali	0.5	Pyraclostrobin	0.32

Note: Data is illustrative. EC50 values can vary depending on the fungal species, isolate, and testing conditions.[\[17\]](#)

Experimental Protocol: In Vitro Mycelial Growth Inhibition Assay

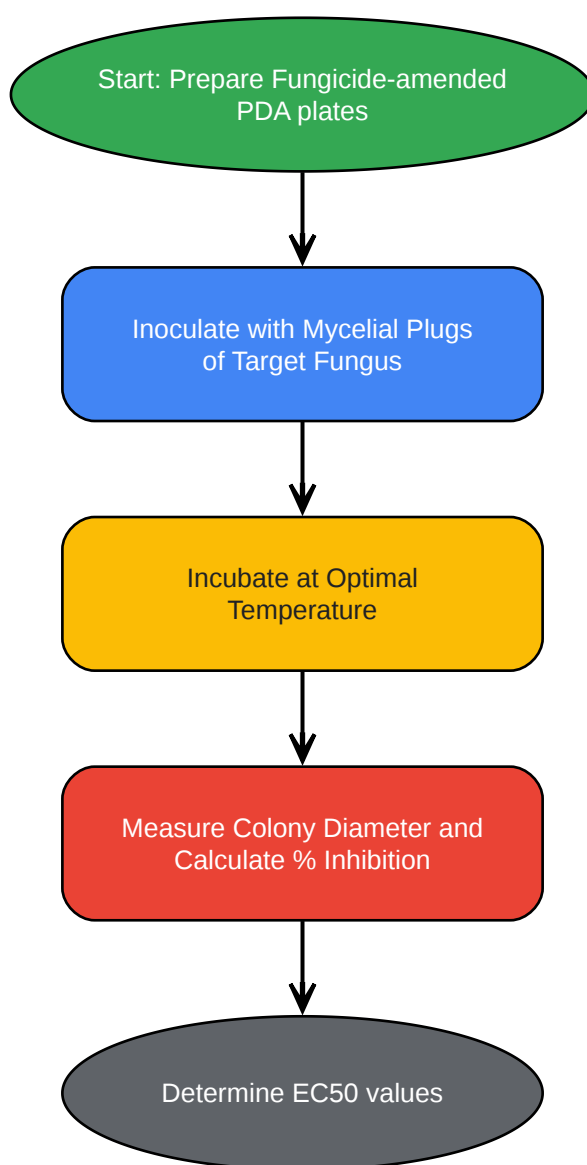
This protocol is based on the poisoned food technique.[\[6\]](#)

Step-by-Step Protocol:

- Medium Preparation:
 - Prepare potato dextrose agar (PDA) and sterilize.
 - Incorporate the cyclobutyl pyrazole fungicide at various concentrations into the molten PDA.
- Inoculation:
 - Place a mycelial plug from a fresh culture of the target fungus onto the center of each PDA plate.
- Incubation and Measurement:

- Incubate the plates at an optimal temperature for fungal growth (e.g., 25°C).
- Measure the diameter of the fungal colony daily until the colony in the control plate reaches the edge of the plate.
- Calculate the percentage of mycelial growth inhibition for each concentration and determine the EC50 value.

Workflow for Mycelial Growth Inhibition Assay



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